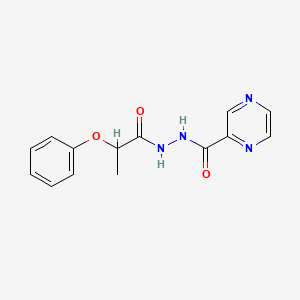
2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the thienylbenzamide family and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been found to have neuroprotective properties and can protect against the damage caused by neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide for lab experiments is its potency. This compound has been found to be highly effective in inhibiting the growth of cancer cells and has a wide range of other biochemical and physiological effects. However, one of the main limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to certain types of cells and may have adverse effects on the body if used in high doses.
Direcciones Futuras
There are many future directions for the study of 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide. One of the most promising areas of research is in the development of new cancer treatments. This compound has been found to be highly effective in inhibiting the growth of cancer cells and may have potential as a new cancer therapy. Other future directions for research include the study of this compound's neuroprotective properties and its potential use in the treatment of other diseases such as inflammation and oxidative stress.
Conclusion:
In conclusion, 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide is a highly potent chemical compound that has a wide range of scientific research applications. This compound has been found to have potent anti-cancer properties, as well as a wide range of other biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for research on this compound are promising and may lead to the development of new cancer treatments and other therapeutic applications.
Métodos De Síntesis
The synthesis method for 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with thioacetamide in the presence of acetic anhydride. The resulting product is then purified through recrystallization to yield a white solid.
Aplicaciones Científicas De Investigación
2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been found to have a wide range of scientific research applications. One of the most notable applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-8(3-2-4-10(7)14(17)18)11(15)13-9-5-6-19-12(9)16/h2-4,9H,5-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQRGPSFELFOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)

